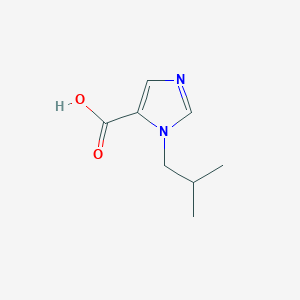

1-Isobutyl-1H-imidazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Synthesis and Process Intensification

1-Isobutyl-1H-imidazole-5-carboxylic acid is integral in the synthesis of 1H-4-substituted imidazoles, crucial building blocks in the synthesis of NS5A inhibitors like daclatasvir. These compounds have been synthesized using high-temperature/high-pressure continuous flow processes, highlighting the role of 1H-imidazole derivatives in enhancing the efficiency and environmental sustainability of chemical production (Carneiro et al., 2015).

Supramolecular Chemistry

This compound derivatives have been studied for their binding interactions in supramolecular complexes. For instance, their interactions with trisimidazoline bases have been examined, shedding light on their potential in designing novel molecular assemblies (Reichert et al., 2001).

Catalysis

Imidazole derivatives, closely related to this compound, have been used as catalysts in esterification reactions. These studies have explored the efficiency and reusability of these catalysts, contributing to the development of more sustainable and cost-effective chemical processes (Wang Na, 2014).

Pharmaceutical Analysis

Imidazole derivatives are also crucial in the pharmaceutical industry. They have been used in the analytical determination and quantification of drug impurities, demonstrating their importance in ensuring the quality and safety of pharmaceutical products (Patrudu, 2020).

Bioactive Compound Synthesis

Imidazole-based compounds have shown potential in drug discovery, particularly in inhibiting enzymes like β-glucuronidase. Their synthesis and the study of their biological activities have opened new avenues for the development of therapeutic agents (Salar et al., 2017).

Medicinal Chemistry

The derivatives of this compound have been used to explore new cancer treatments. They have shown potential in inducing apoptosis and cellular senescence, highlighting their significance in the field of oncology (Sharma et al., 2014).

Coordination Chemistry

In coordination chemistry, this compound derivatives have been used to construct various coordination polymers. These materials have diverse applications, ranging from catalysis to materials science (Guo et al., 2013).

Mecanismo De Acción

Target of Action

Imidazoles, the core structure of this compound, are known to be key components in functional molecules used in a variety of applications .

Mode of Action

Imidazoles, in general, are versatile and are utilized in a diverse range of applications, from pharmaceuticals and agrochemicals to functional materials and catalysis .

Propiedades

IUPAC Name |

3-(2-methylpropyl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6(2)4-10-5-9-3-7(10)8(11)12/h3,5-6H,4H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFQYUWCHHNTLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=NC=C1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2810956.png)

![1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/no-structure.png)

![5-[(6-chloropyridin-3-yl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2810959.png)

![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2810961.png)

![3,4,5-trimethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2810967.png)

![4-Methyl-5-[(4-methylphenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2810968.png)

![3-cyclopropyl-6-{[1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2810973.png)